molecular formula C17H22N4O2 B2788659 6-(4-benzylpiperazin-1-yl)-3-ethyl-1H-pyrimidine-2,4-dione CAS No. 863588-06-1

6-(4-benzylpiperazin-1-yl)-3-ethyl-1H-pyrimidine-2,4-dione

Cat. No.: B2788659
CAS No.: 863588-06-1
M. Wt: 314.389
InChI Key: FPXZVDQBYNAOKT-UHFFFAOYSA-N
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Description

6-(4-benzylpiperazin-1-yl)-3-ethyl-1H-pyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzylpiperazine moiety attached to a pyrimidine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperazin-1-yl)-3-ethyl-1H-pyrimidine-2,4-dione typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of ethyl acetoacetate with urea under acidic conditions to form 3-ethyl-1H-pyrimidine-2,4-dione.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of 3-ethyl-1H-pyrimidine-2,4-dione with 1-benzylpiperazine in the presence of a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-benzylpiperazin-1-yl)-3-ethyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The benzylpiperazine moiety can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the nature of the electrophile used in substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a lead compound in the development of new therapeutic agents due to its potential pharmacological activities.

    Pharmacology: The compound has been studied for its interactions with various biological targets, including receptors and enzymes, which could lead to the development of new drugs.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperazin-1-yl)-3-ethyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets in biological systems. These targets may include receptors, enzymes, or other proteins that play a role in various physiological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 3-(4-(Substituted)-piperazin-1-yl)cinnolines
  • 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one

Uniqueness

6-(4-benzylpiperazin-1-yl)-3-ethyl-1H-pyrimidine-2,4-dione stands out due to its specific combination of a benzylpiperazine moiety with a pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential pharmacological activities further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)-3-ethyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-2-21-16(22)12-15(18-17(21)23)20-10-8-19(9-11-20)13-14-6-4-3-5-7-14/h3-7,12H,2,8-11,13H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXZVDQBYNAOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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